molecular formula C29H27N3O2 B2678288 1-(4-tert-butylphenyl)-3-(4-methylphenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline CAS No. 901020-30-2

1-(4-tert-butylphenyl)-3-(4-methylphenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline

Cat. No. B2678288
CAS RN: 901020-30-2
M. Wt: 449.554
InChI Key: YJPJFKSEFDYBIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-tert-butylphenyl)-3-(4-methylphenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C29H27N3O2 and its molecular weight is 449.554. The purity is usually 95%.
BenchChem offers high-quality 1-(4-tert-butylphenyl)-3-(4-methylphenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-tert-butylphenyl)-3-(4-methylphenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

Rigid P-chiral Phosphine Ligands - The development of rigid P-chiral phosphine ligands illustrates the importance of structural precision in catalysis. Such ligands have shown high catalytic activity and enantioselectivity in the asymmetric hydrogenation of functionalized alkenes, which is crucial for the production of chiral pharmaceutical ingredients. This research underscores the relevance of complex molecules in synthesizing pharmaceutically active compounds (Imamoto et al., 2012).

Carboxamide Derivatives of Benzo[b][1,6]naphthyridines - The synthesis and cytotoxic activity of carboxamide derivatives highlight their potential in drug discovery, particularly as potent cytotoxins against various cancer cell lines. This area of research is significant for the development of new chemotherapeutic agents (Deady et al., 2003).

Applications in Green Chemistry and Drug Discovery

Green Synthesis Protocols - The L-proline-catalyzed synthesis of heterocyclic ortho-quinones exemplifies the application of green chemistry principles in creating complex molecules. Such protocols minimize harmful by-products and energy consumption, contributing to more sustainable chemical synthesis processes (Rajesh et al., 2011).

Isoxazolquinoxaline Derivatives as Anti-cancer Drugs - The synthesis and analysis of isoxazolquinoxaline derivatives for their potential as anti-cancer drugs demonstrate the role of complex molecular synthesis in addressing critical health challenges. Such research contributes to the identification of novel compounds with therapeutic potential (Abad et al., 2021).

properties

IUPAC Name

12-(4-tert-butylphenyl)-14-(4-methylphenyl)-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11(15),13,16-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27N3O2/c1-18-5-7-19(8-6-18)27-23-17-30-24-16-26-25(33-13-14-34-26)15-22(24)28(23)32(31-27)21-11-9-20(10-12-21)29(2,3)4/h5-12,15-17H,13-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJPJFKSEFDYBIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC5=C(C=C43)OCCO5)C6=CC=C(C=C6)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.